molecular formula C12H9F3N2O2 B8332323 6-Methyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrazine-2,3-dione

6-Methyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrazine-2,3-dione

Cat. No.: B8332323
M. Wt: 270.21 g/mol
InChI Key: SUKSEHDLRONTKF-UHFFFAOYSA-N
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Description

6-Methyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C12H9F3N2O2 and its molecular weight is 270.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazine-2,3-dione

InChI

InChI=1S/C12H9F3N2O2/c1-7-6-16-10(18)11(19)17(7)9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H,16,18)

InChI Key

SUKSEHDLRONTKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=O)N1C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-(2-Oxopropyl)-N′-[3-(trifluoromethyl)phenyl]ethanediamide (1.6 g, 5.5 mmol) and glacial acetic acid (15 ml) were placed in a vial (20 ml). To this solution was added concentrated sulfuric acid (40 drops), and the flask was sealed, and heated with stirring to 100° C. for 90 minutes. Another 40 drops of sulfuric acid was added, and the reaction was allowed to proceed for another 90 minutes. The reaction mixture was allowed to cool, and acetic acid was removed in vacuo. The residue was partitioned between EtOAc (60 ml) and water (40 ml). The aqueous phase was neutralized by addition of NaOH solution to pH 6 to 7. The organic phase was dried, and upon filtration and evaporation a crude product was obtained, which was purified on silica giving 6-methyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrazine-2,3-dione (1.1 g, 74%) as a yellowish solid.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Conc. sulphuric acid (2.35 L) was heated to 50-55° C. and N-(2-oxopropyl)-N′-[3-(trifluoromethyl)phenyl]ethanediamide (200 g, 1 eq)) was then added portion-wise over 2 hours to give a clear brown solution. After 3.25 hours the reaction was cooled to 20° C. The reaction mixture was then added to water (6 L), keeping the temperature below 10° C. The white slurry was then stirred at 0-5° C. for a further 1 hour before filtering. The filter cake was washed with water (2 L) and the damp product recharged to the flask. Water (0.85 L) was charged and the mixture stirred for 30 minutes. The mixture was filtered and the filter cake washed with water (0.25 L). The title compound was isolated as a water-wet, off-white solid (228.0 g, water content=26.5%, corrected mass 168.0 g, 90%).
Quantity
2.35 L
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
6 L
Type
solvent
Reaction Step Three

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